What is L-DOPA-d3 and its chemical properties
What is L-DOPA-d3 and its chemical properties
An In-depth Technical Guide to L-DOPA-d3
Introduction
L-DOPA-d3, also known as Levodopa-d3 or 3,4-Dihydroxyphenylalanine-d3, is a deuterated form of L-DOPA (Levodopa). L-DOPA is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine.[1] Due to its ability to cross the blood-brain barrier, L-DOPA is a crucial medication for treating Parkinson's disease and other dopamine-responsive disorders.[2][3] L-DOPA-d3 serves as an essential tool in clinical and research settings, primarily as an internal standard for the accurate quantification of L-DOPA in biological samples using mass spectrometry techniques.[4][5] This guide provides a comprehensive overview of the chemical properties, metabolism, and analytical applications of L-DOPA-d3.
Chemical Properties
L-DOPA-d3 is an isotopically labeled analog of L-DOPA, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, which allows for its differentiation in mass spectrometry analysis, while maintaining nearly identical chemical and physical properties.
Table 1: Chemical and Physical Properties of L-DOPA-d3
| Property | Value | References |
| IUPAC Name | 2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |
| Synonyms | Levodopa-d3, 3,4-Dihydroxyphenylalanine-d3, 5-hydroxy-L-tyrosine-2,3,6-d3 | |
| CAS Number | 53587-29-4 | |
| Molecular Formula | C₉H₈D₃NO₄ | |
| Molecular Weight | 200.21 g/mol | |
| Isotopic Purity | ≥98 atom % D, ≥99% deuterated forms (d1-d3) | |
| Appearance | Crystalline solid, powder | |
| Solubility | Sparingly soluble in water. Soluble at 25 mg/mL in H₂O with sonication, warming, and pH adjustment to 1 with HCl at 60°C. | |
| Melting Point | 292 °C (decomposes) | |
| Storage Temperature | -20°C or refrigerated (+2°C to +8°C). Protect from light. |
Metabolism and Signaling Pathway
L-DOPA, and by extension L-DOPA-d3, is synthesized in the body from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase. Once it crosses the blood-brain barrier, L-DOPA is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Peripherally, L-DOPA can also be metabolized by catechol-O-methyl transferase (COMT) to form 3-O-methyldopa.
Experimental Protocols and Analytical Methods
L-DOPA-d3 is the internal standard of choice for the quantification of L-DOPA in various biological matrices, including plasma and plant extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (General Protocol)
A common method for extracting L-DOPA from samples involves ultrasonic extraction with an acidic solution.
-
Homogenization: Homogenize the sample (e.g., plant material, tissue) in a suitable solvent, often an acidic solution like 1% formic acid in water, to stabilize L-DOPA.
-
Spiking: Add a known concentration of the L-DOPA-d3 internal standard to the homogenate.
-
Extraction: Perform ultrasonic extraction to facilitate the release of the analyte from the matrix.
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulates before LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for quantifying L-DOPA.
-
Chromatography: Separation is typically achieved using a C18 reversed-phase column or a specialized chiral column for enantiomeric purity analysis. The mobile phase often consists of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-DOPA: m/z 198 → 152
-
MRM Transition for L-DOPA-d3: m/z 201 → 154
-
-
Quantification: The concentration of endogenous L-DOPA is calculated by comparing the peak area ratio of the analyte (L-DOPA) to the internal standard (L-DOPA-d3).
Conclusion
L-DOPA-d3 is an indispensable tool for researchers and drug development professionals. Its chemical properties, being nearly identical to the endogenous compound, make it the ideal internal standard for mass spectrometry-based quantification. This ensures the accuracy and reliability of measurements in preclinical and clinical studies, aiding in the development and monitoring of therapies for conditions like Parkinson's disease. The established analytical workflows utilizing L-DOPA-d3 provide a robust framework for its application in neuroscience and pharmaceutical analysis.
